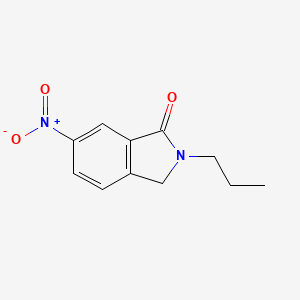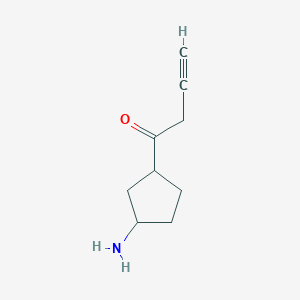![molecular formula C9H9ClN4 B15255269 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15255269.png)
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-chloropyridine with a pyrazole derivative. One common method includes the use of 3-chloropyridine-4-carbaldehyde, which undergoes a condensation reaction with hydrazine to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts such as sulfuric acid or potassium persulfate .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. One-pot synthesis methods have been developed to streamline the process, reducing the need for multiple purification steps . These methods often employ environmentally friendly reagents and conditions to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context[7][7].
Comparison with Similar Compounds
Chlorantraniliprole: A related compound used as an insecticide.
Cyantraniliprole: Another insecticide with a similar structure but different substituents.
1,3,4-Oxadiazole Derivatives: Compounds with a similar pyrazole scaffold but different functional groups.
Uniqueness: 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyridinyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-5-12-3-1-7(8)6-14-4-2-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
WBQVWHHBUKGMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=CC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15255205.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B15255220.png)






![1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B15255262.png)

![3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B15255282.png)


